molecular formula C10H8N2O2 B1377045 3-Aminoisoquinoline-8-carboxylic acid CAS No. 1337882-40-2

3-Aminoisoquinoline-8-carboxylic acid

Cat. No.: B1377045
CAS No.: 1337882-40-2
M. Wt: 188.18 g/mol
InChI Key: YOQGUWRTXNZYPP-UHFFFAOYSA-N
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Description

3-Aminoisoquinoline-8-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Reduction: Various reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with different functional groups.

Scientific Research Applications

3-Aminoisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminoisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: 3-Aminoisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-aminoisoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-4-6-2-1-3-7(10(13)14)8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQGUWRTXNZYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857234
Record name 3-Aminoisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337882-40-2
Record name 3-Aminoisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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